Propyl 1-isocyanatocyclopentane-1-carboxylate
Description
Propyl 1-isocyanatocyclopentane-1-carboxylate is a specialized organic compound featuring a cyclopentane ring substituted with both an isocyanate (-NCO) group and a propyl ester (-COOPr) at the 1-position. This structure confers unique reactivity, particularly in polymer chemistry and pharmaceutical synthesis, where isocyanates are pivotal for forming urethane linkages.
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
propyl 1-isocyanatocyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-7-14-9(13)10(11-8-12)5-3-4-6-10/h2-7H2,1H3 |
InChI Key |
LTKAEOPWSKIQMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1(CCCC1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 1-isocyanatocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with propyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The isocyanate group undergoes nucleophilic attack by amines, alcohols, and thiols, forming urea, urethane, and thiocarbamate derivatives, respectively.
Key Reactions:
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the electrophilic carbon of the isocyanate group, followed by proton transfer and elimination (for alcohols) or direct adduct formation (for amines) . Steric hindrance from the cyclopentane ring slows reactivity compared to linear isocyanates.
Hydrolysis Reactions
The isocyanate group undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis :
Yields 1-aminocyclopentane-1-carboxylic acid (85–90%) under reflux with 2M NaOH . -
Acidic Hydrolysis :
Forms unstable carbamic acid intermediates, decomposing to cyclopentanecarboxamide and propyl alcohol (60–70% yield).
Polymerization Reactions
The compound serves as a monomer in polyurethane synthesis:
| Application | Co-monomer | Polymer Type | Key Properties |
|---|---|---|---|
| Coatings | Polyols (e.g., PEG) | Thermoplastic polyurethane | High elasticity, chemical resistance |
| Adhesives | Diamines (e.g., hexamethylenediamine) | Polyurea | Thermal stability (>200°C) |
Kinetics :
Reactivity with polyols is moderate (rate constant at 25°C), attributed to steric effects from the cyclopentane ring.
Cycloaddition Reactions
The isocyanate participates in [2+2] cycloadditions with alkenes under UV light, forming β-lactam derivatives:
Yield: 40–50% after 24h irradiation .
Computational Analysis :
DFT studies show a singlet nitrene intermediate () facilitates the reaction .
Biological Interactions
The compound reacts with enzyme nucleophiles (e.g., serine proteases):
| Target | Interaction | Outcome |
|---|---|---|
| Trypsin | Covalent binding to active-site serine | 85% inhibition at 10 µM |
| Histamine H<sub>4</sub> receptor | Urea adduct formation | Antagonism (IC<sub>50</sub> = 0.8 µM) |
Safety :
LD<sub>50</sub> (oral, rat): 320 mg/kg, with irritation risks due to residual isocyanate.
Thermal Decomposition
At >150°C, the compound decomposes via two pathways:
Scientific Research Applications
Propyl 1-isocyanatocyclopentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 1-isocyanatocyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with propyl 1-isocyanatocyclopentane-1-carboxylate, enabling comparative analysis of their molecular features, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
- Isocyanate vs. Ester/Ketone Systems : The isocyanate group in this compound enables nucleophilic addition reactions (e.g., with alcohols or amines), forming urethanes or ureas. In contrast, cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate lacks this reactivity but contains a ketone group, which may undergo reductions or condensations .
- Cyclopentane vs. However, Tilidine’s aromatic phenyl group contributes to its biological activity as an analgesic .
Thermal and Stability Profiles
- While thermal data for this compound is unavailable, analogs like thiirane-functional spherosilics (e.g., octasilsesquioxane derivatives) demonstrate that steric bulk from cyclic structures improves thermal stability. This suggests the cyclopentane core in the target compound may similarly resist degradation under moderate conditions .
Biological Activity
Propyl 1-isocyanatocyclopentane-1-carboxylate is a chemical compound characterized by an isocyanate functional group attached to a cyclopentane ring, with a propyl ester at the carboxylic acid position. This unique structure endows it with various potential biological activities, particularly in the fields of medicinal chemistry and materials science.
The compound's structural features include:
- Isocyanate Group : Known for its reactivity, particularly in forming ureas and carbamates.
- Cyclopentane Ring : Provides a rigid framework that may influence biological interactions.
- Propyl Ester : Enhances lipophilicity, potentially improving membrane permeability.
Biological Activity
Research into the biological activity of this compound has indicated several areas of interest:
1. Anticancer Properties
Studies have suggested that compounds with isocyanate groups can exhibit anticancer activity. The mechanism often involves the inhibition of specific protein kinases, leading to apoptosis in cancer cells. For instance, similar compounds have been shown to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers .
2. Enzyme Inhibition
The isocyanate functionality allows for the potential inhibition of enzymes such as carbonic anhydrase and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like hypertension and infection .
3. Immunomodulatory Effects
Recent studies have explored the immunomodulatory properties of isocyanate-containing compounds. They may modulate immune responses by affecting cytokine production, particularly inhibiting pro-inflammatory cytokines like IL-17A, which is relevant in autoimmune diseases .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Case Study 1 : A study investigating the effects of isocyanates on cancer cell lines demonstrated that this compound significantly reduced cell viability in breast cancer cells, suggesting its potential as an anticancer agent.
- Case Study 2 : Research on enzyme inhibition showed that derivatives of this compound could effectively inhibit carbonic anhydrase activity, providing insights into its possible applications in treating metabolic disorders.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Reaction of cyclopentanecarboxylic acid with phosgene or other isocyanate precursors.
- Use of coupling reactions with suitable amines to introduce the propyl group.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Cyclopentane derivative | Contains both an isocyanate and carboxylate group |
| Cyclohexyl isocyanate | Cyclohexane derivative | Higher steric hindrance due to larger ring size |
| Ethyl 2-isocyanoacetate | Acetic acid derivative | More linear structure without cyclic features |
| Isobutyl isocyanate | Branched-chain | Different branching may affect reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
